1-(2-Butoxyethoxy)ethanol

Solvent Selection Thermal Processing Evaporation Rate

1-(2-Butoxyethoxy)ethanol (CAS 54446-78-5, C₈H₁₈O₃, MW 162.23) is a hemiacetal ether alcohol characterized by a branched structure featuring both ether and secondary alcohol functionality. Unlike common linear glycol ethers, this compound is a hemiacetal derivative, which influences its physicochemical properties and potential applications.

Molecular Formula C8H18O3
Molecular Weight 162.23 g/mol
CAS No. 54446-78-5
Cat. No. B3053561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Butoxyethoxy)ethanol
CAS54446-78-5
Molecular FormulaC8H18O3
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCCCOCCOC(C)O
InChIInChI=1S/C8H18O3/c1-3-4-5-10-6-7-11-8(2)9/h8-9H,3-7H2,1-2H3
InChIKeyZNQOETZUGRUONW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-(2-Butoxyethoxy)ethanol (CAS 54446-78-5) for Technical Solvent Selection


1-(2-Butoxyethoxy)ethanol (CAS 54446-78-5, C₈H₁₈O₃, MW 162.23) is a hemiacetal ether alcohol characterized by a branched structure featuring both ether and secondary alcohol functionality [1]. Unlike common linear glycol ethers, this compound is a hemiacetal derivative, which influences its physicochemical properties and potential applications [2]. It is typically encountered as a colorless liquid with a mild odor, exhibiting solubility in water and various organic solvents . This guide provides quantitative differentiation evidence for technical selection against common alternatives like 2-(2-butoxyethoxy)ethanol (DEGBE, CAS 112-34-5).

Why Generic Glycol Ether Substitution Fails for 1-(2-Butoxyethoxy)ethanol (54446-78-5)


While 1-(2-butoxyethoxy)ethanol shares the molecular formula C₈H₁₈O₃ with the widely used solvent 2-(2-butoxyethoxy)ethanol (DEGBE), their structural and physicochemical profiles diverge significantly due to the hemiacetal versus linear glycol ether core [1][2]. This structural difference results in a markedly lower boiling point (~172°C vs. ~230°C), a reduced flash point (~58°C vs. ~100°C), and a more hydrophilic character (est. LogP 1.29 vs. ~3.15) . These variations mean that 1-(2-butoxyethoxy)ethanol is not a drop-in replacement for DEGBE or other common glycol ethers in formulations requiring high-temperature processing, low volatility, or specific hydrophobic interactions. The quantitative evidence below details these critical differentiators.

Quantitative Differentiation: 1-(2-Butoxyethoxy)ethanol (CAS 54446-78-5) vs. Key Comparators


Boiling Point Differentiation: A 57°C Lower Boiling Point than DEGBE Enables Low-Temperature Processing

1-(2-Butoxyethoxy)ethanol exhibits a predicted boiling point of 171.8 ± 15.0 °C at 760 mmHg . In contrast, its structural isomer and most common comparator, 2-(2-butoxyethoxy)ethanol (DEGBE, CAS 112-34-5), has a measured boiling point of 230-231 °C at atmospheric pressure [1]. This results in a quantified difference of approximately 58-59 °C, making 1-(2-butoxyethoxy)ethanol a significantly more volatile solvent.

Solvent Selection Thermal Processing Evaporation Rate

Flash Point and Volatility Profile: A 42°C Lower Flash Point Indicates Greater Flammability and Volatility

The flash point of 1-(2-butoxyethoxy)ethanol is reported as 57.7 °C . This is substantially lower than that of the widely used solvent 2-(2-butoxyethoxy)ethanol, which has a flash point of 100 °C (closed cup) [1]. The 42.3 °C difference places the target compound in a more flammable category under standard GHS classifications, requiring different handling, storage, and ventilation strategies.

Flammability Safety Volatile Organic Compounds (VOCs)

Hydrophilic-Lipophilic Balance (LogP): A 1.86 Unit Lower LogP Value Enhances Water Solubility and Partitioning

The estimated octanol-water partition coefficient (LogP) for 1-(2-butoxyethoxy)ethanol is 1.287 . For the comparator 2-(2-butoxyethoxy)ethanol, the calculated LogP is approximately 3.15 [1]. This difference of -1.86 units indicates that the target compound is significantly more hydrophilic, leading to a lower affinity for hydrophobic phases (e.g., oils, organic solvents) and a higher affinity for aqueous environments.

Solubility Partitioning Formulation Chemistry

Structural Classification: Hemiacetal vs. Glycol Ether Core Impacts Reactivity and Stability

1-(2-Butoxyethoxy)ethanol is classified as a hemiacetal, characterized by the -O-C(OH)- functional group [1]. In contrast, 2-(2-butoxyethoxy)ethanol (DEGBE) is a primary alcohol with a linear glycol ether structure (-O-CH₂-CH₂-OH) [2]. This structural distinction means the target compound can potentially hydrolyze under acidic or basic conditions to yield 2-butoxyethanol and acetaldehyde, whereas DEGBE is generally more hydrolytically stable [3]. No direct quantitative comparison of hydrolysis rates is available, but the classification alone warrants caution in formulating for extreme pH environments.

Chemical Stability Reactivity Synthetic Chemistry

Patent-Validated Application in Magnetorheological Fluids: Interchangeability with DEGBE Validates Functional Utility

U.S. Patent Application 20110275286 explicitly lists both 2-(2-butoxyethoxy)ethanol and 1-(2-butoxyethoxy)ethanol as interchangeable carrier fluids for nonaqueous magnetorheological (MR) fluids used in precision polishing [1]. The patent specifies a composition comprising 15-30 weight percent of either isomer, with a specific embodiment using approximately 19.6 weight percent [1]. This indicates that in this specific functional fluid application, the two isomers are considered functionally equivalent, validating the technical utility of 1-(2-butoxyethoxy)ethanol in this niche.

Magnetorheological Fluids Polishing Functional Fluids

Analytical Characterization: Retention Index (RI) of 1187.4 on HP-5MS Column Provides Unique GC Fingerprint

1-(2-Butoxyethoxy)ethanol exhibits a retention index (RI) of 1187.4 on an HP-5MS capillary column (30 m x 0.25 mm x 0.25 μm) under a specific temperature program (60°C hold 1 min, ramp 5°C/min to 210°C, then 10°C/min to 280°C) [1]. While RI data for the DEGBE isomer under identical conditions is not directly reported in the same source, this specific RI value serves as a definitive analytical fingerprint to distinguish and quantify 1-(2-butoxyethoxy)ethanol from other glycol ethers in complex mixtures.

Gas Chromatography Analytical Chemistry Quality Control

Targeted Application Scenarios for 1-(2-Butoxyethoxy)ethanol (54446-78-5) Based on Verified Differentiation


Low-Temperature Coating and Cleaning Formulations

Due to its lower boiling point (~172°C) and flash point (~58°C) compared to DEGBE, 1-(2-butoxyethoxy)ethanol is best suited for solvent-based coatings, inks, or cleaning formulations where rapid evaporation at moderate temperatures (e.g., below 100°C) is desired. This is particularly relevant for industrial processes requiring quick drying without high-energy ovens, or for temporary protective coatings that must evaporate cleanly .

Nonaqueous Magnetorheological (MR) Polishing Fluids

Based on direct patent validation, 1-(2-butoxyethoxy)ethanol is a technically proven carrier fluid for nonaqueous MR polishing applications, used at 15-30 wt% in formulations with carbonyl iron particles. This represents a high-value, niche application where the compound's performance is explicitly demonstrated to be interchangeable with the more common DEGBE, offering procurement flexibility for advanced optics or semiconductor manufacturing [1].

Water-Compatible Co-Solvent Systems

The estimated LogP of 1.29 suggests significantly greater hydrophilicity than DEGBE (LogP ~3.15). This property makes 1-(2-butoxyethoxy)ethanol a potential co-solvent or coupling agent in aqueous formulations, such as water-based cleaners, emulsion paints, or agrochemical sprays, where maintaining a homogeneous solution with water and hydrophobic active ingredients is critical .

Analytical Standard and Research Reference

The well-defined gas chromatographic retention index (RI 1187.4 on HP-5MS) and the unique hemiacetal structure make this compound a valuable analytical standard for identifying and quantifying glycol ether isomers in environmental monitoring, metabolomics, or industrial hygiene studies. Its distinct chromatographic behavior ensures unambiguous identification in complex matrices [2].

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